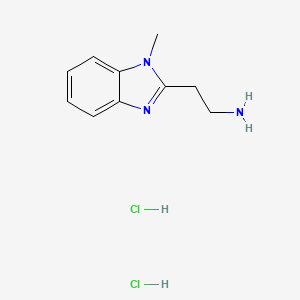

2-(1-Methyl-1h-benzoimidazol-2-yl)-ethylamine dihydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment | |

|---|---|---|

| 3200–2800 | N–H stretching (amine salt) | |

| 1615 | C=N stretching (benzimidazole) | |

| 1450 | C–H bending (methyl group) | |

| 1260 | C–N stretching (aromatic) |

Mass Spectrometry

- ESI-MS (m/z) :

Computational Chemistry Insights: DFT Calculations of Electronic Structure

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level provide electronic insights (Table 2):

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| N1–C2 bond order | 1.45 |

| Mulliken charge on N3 | -0.32 e |

| Dipole moment | 6.2 Debye |

Properties

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11;;/h2-5H,6-7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXJCCZWOQMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138078-14-5 | |

| Record name | 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anti-cancer agent, neuroprotective properties, and antimicrobial effects, supported by relevant research findings and data.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C9H12Cl2N4

- Molecular Weight: Approximately 239.12 g/mol

- SMILES Notation:

CC(C1=NC2=C(N1)C=CC=C2)N.Cl.Cl

This compound is characterized by its benzimidazole core, which is known for its pharmacological significance.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown effectiveness against various cancer cell lines:

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been shown to inhibit neuronal apoptosis in models of oxidative stress, likely through modulation of mitochondrial pathways and preservation of mitochondrial function.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains:

| Microorganism | MIC (mg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.0195 | |

| Staphylococcus aureus | 0.0048 | |

| Candida albicans | 0.039 |

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, the anticancer efficacy of this compound was tested on various human cancer cell lines. The results demonstrated significant cytotoxicity, particularly in melanoma and liver cancer cells, with mechanisms involving ROS-mediated apoptosis .

Case Study 2: Neuroprotection in Animal Models

Another investigation focused on neuroprotection using animal models of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress, suggesting its potential therapeutic application in neurodegenerative disorders.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(1-Methyl-1H-benzoimidazol-2-yl)ethylamine dihydrochloride

- Molecular Formula : C₉H₁₃Cl₂N₃

- CAS Number : 4499-07-4

- Synonyms: 2-(1H-Benzimidazol-2-yl)ethylamine dihydrochloride, 2-(2-Aminoethyl)benzimidazole dihydrochloride .

- Purity : 97% (HPLC) .

- Molecular Weight: 234.124 g/mol (monoisotopic: 233.048653) .

Structural Features :

The compound consists of a benzimidazole core (a fused benzene and imidazole ring) with a methyl group at the 1-position and an ethylamine side chain at the 2-position. The dihydrochloride salt enhances its solubility in polar solvents.

Comparison with Structurally Similar Compounds

Histamine Dihydrochloride (2-(4-Imidazolyl)ethylamine Dihydrochloride)

- Molecular Formula : C₅H₉ClN₃

- CAS Number : 56-92-8

- Key Properties: Melting Point: 249–252°C . Purity: ≥98% (HPLC) with strict quality controls (heavy metals ≤10 ppm, sulfates ≤0.005%) . Applications: Used in immunology and as a therapeutic agent for acute myeloid leukemia .

Structural Differences :

Functional Implications :

2-(1H-Benzimidazol-1-yl)ethylamine Hydrochloride

Comparison :

1-(2-Aminoethyl)-2-Methyl-5-Nitroimidazole Dihydrochloride Monohydrate

- Molecular Formula : C₆H₁₀Cl₂N₄O₂·H₂O

- CAS Number : 49575-10-2

- Key Properties: Functional Groups: Nitro (-NO₂) and methyl (-CH₃) groups on the imidazole ring . Applications: Antibacterial and anticancer properties .

Comparison :

- Core Heterocycle: Imidazole vs. benzimidazole.

2-(2-Methyl-1H-Imidazol-1-yl)ethanamine Dihydrochloride

- CAS Number : 858513-10-7

- Structural Features : Methyl group at the 2-position of imidazole; lacks fused benzene ring .

- Similarity Score : 0.88 (compared to the target compound), indicating structural resemblance but reduced aromaticity .

Data Table: Key Comparative Properties

Research Findings and Implications

Synthetic Challenges :

- Biological Potential: While histamine is well-characterized in immunomodulation, the target compound’s benzimidazole scaffold is common in antiparasitic drugs (e.g., albendazole), hinting at unexplored therapeutic avenues .

Preparation Methods

Condensation and Cyclization

- The condensation reaction involves mixing N-methyl-1,2-phenylenediamine with 3-amino propanoic acid hydrochloride in aqueous medium.

- Reaction temperature is controlled by refluxing (~100°C) for prolonged durations (up to 96 hours).

- The pH is carefully monitored and adjusted to maintain acidic conditions favoring cyclization.

Salt Formation

- The dihydrochloride salt is formed by treatment with hydrochloric acid gas or aqueous HCl.

- Cooling the reaction mixture to low temperatures (-15 to 5°C) while bubbling HCl gas ensures controlled salt formation and high purity.

- The salt is then isolated by filtration and drying.

Representative Preparation Data Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | N-methyl-1,2-phenylenediamine + β-alanine + HCl | Reflux (100°C) | 96 h | ~97 | Aqueous medium, acidic pH |

| Salt formation | HCl gas bubbling or aqueous HCl | -15 to 5°C | 3-10 h | Quantitative | Controlled cooling, salt crystallization |

| Purification | Ethanol/water solvent system | 25-35°C | 24 h | - | Enhances purity and crystallinity |

Research Findings and Optimization Notes

- The prolonged reflux in aqueous acidic conditions ensures complete cyclization and high purity of the benzimidazole intermediate.

- The use of mixed solvents (ethanol/water) during the salt formation step aids in product crystallization and purity enhancement.

- Monitoring by HPLC or LC-MS confirms raw material conversion and product purity (typically >99%).

- The dihydrochloride salt form improves the compound’s stability and handling properties.

- Industrial scale synthesis may employ continuous flow reactors for better temperature and reaction time control, improving yield consistency.

Summary of Preparation Methodology

- Step 1: Condensation of N-methyl-1,2-phenylenediamine with β-alanine hydrochloride in aqueous HCl under reflux for 96 hours.

- Step 2: Cooling and treatment with HCl gas or aqueous HCl to form the dihydrochloride salt.

- Step 3: Isolation by filtration and drying, optionally recrystallized from ethanol/water for purity.

This method yields 2-(1-Methyl-1H-benzimidazol-2-yl)-ethylamine dihydrochloride with high purity (>97%) and good yield, suitable for pharmaceutical or research applications.

Q & A

Q. What are the established protocols for synthesizing 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride?

Methodological Answer: The synthesis typically involves condensation of 1,2-phenylenediamine derivatives with appropriate carbonyl intermediates under acidic conditions. For example, refluxing 1,2-phenylenediamine with trifluoroacetic acid (TFA) and HCl in an inert atmosphere (e.g., N₂) can yield benzimidazole derivatives . Purification steps may include recrystallization or chromatography. Key parameters include temperature control (e.g., 85°C for overnight reactions) and stoichiometric ratios of reagents to minimize by-products. Confirm product purity via HPLC or LC-MS .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer: Essential techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and proton environments.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and chloride counterion presence.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) and detection of residual solvents or impurities .

Q. What safety precautions are mandatory during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep in airtight, light-resistant containers at 2–8°C in a dry environment to prevent degradation .

Advanced Research Questions

Q. How can synthesis yields be optimized while reducing by-product formation?

Methodological Answer:

- Reaction Optimization: Screen catalysts (e.g., Lewis acids) to enhance reaction efficiency. Adjust pH to stabilize intermediates (e.g., using Na₂CO₃ in DMF for alkylation steps) .

- By-Product Analysis: Use LC-MS to identify impurities (e.g., unreacted starting materials or oxidation products). Implement gradient elution in purification to isolate target compounds .

- Scale-Up Considerations: Maintain consistent stirring rates and temperature gradients during large-scale reactions to avoid localized overheating.

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Assay Standardization: Replicate studies under controlled conditions (e.g., identical cell lines, incubation times, and solvent concentrations).

- Dose-Response Curves: Compare IC₅₀ values across studies to identify potency thresholds.

- Mechanistic Studies: Use molecular docking or gene expression profiling to clarify target specificity and off-pathway effects .

Q. What methodologies are recommended for assessing stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and quantify hydrolyzed products.

- Light Sensitivity Tests: Use UV-Vis spectroscopy to detect photodegradation products after controlled UV exposure.

- Long-Term Stability: Store aliquots at -20°C and analyze annually for changes in purity and crystallinity .

Q. How can impurity profiles be rigorously characterized for pharmaceutical-grade applications?

Methodological Answer:

- Impurity Identification: Use LC-MS/MS to detect trace organic impurities (e.g., unreacted intermediates or dimerization by-products).

- Quantitative Thresholds: Adhere to ICH guidelines (e.g., ≤0.15% for unknown impurities).

- Reference Standards: Cross-validate results against certified impurities (e.g., EP or USP standards) .

Data Contradiction and Reproducibility

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?

Methodological Answer:

- Solvent Effects: Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Dynamic Exchange: Use variable-temperature NMR to detect tautomeric equilibria or rotameric forms.

- Collaborative Validation: Share raw data with independent labs to confirm peak assignments .

Research Design and Validation

Q. What experimental controls are essential in biological activity studies?

Methodological Answer:

- Negative Controls: Use solvent-only (e.g., DMSO) and untreated cell lines to rule out vehicle toxicity.

- Positive Controls: Include reference compounds (e.g., known antibiotics for antimicrobial assays).

- Replicate Experiments: Perform triplicate measurements with blinded sample coding to minimize bias .

Q. How can computational modeling complement experimental studies of this compound?

Methodological Answer:

- Docking Simulations: Predict binding affinities to target proteins (e.g., enzymes in microbial pathways).

- QSAR Models: Correlate structural modifications (e.g., methyl group position) with biological activity trends.

- MD Simulations: Assess conformational stability in aqueous vs. lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.